
N,N,N',N'-Tetrakis(trimethylsilyl)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of four trimethylsilyl groups attached to a sulfuric diamide core. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide typically involves the reaction of sulfuric diamide with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with unique properties
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound used in similar applications but with different reactivity and properties.
Tetrakis(trimethylsilyl)methane: Another silicon-containing compound with distinct structural features and applications
Uniqueness
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts specific reactivity and stability. This makes it suitable for applications where other similar compounds may not be effective.
Propiedades
Número CAS |
56146-42-0 |
|---|---|
Fórmula molecular |
C12H36N2O2SSi4 |
Peso molecular |
384.83 g/mol |
Nombre IUPAC |
[[bis(trimethylsilyl)sulfamoyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2O2SSi4/c1-18(2,3)13(19(4,5)6)17(15,16)14(20(7,8)9)21(10,11)12/h1-12H3 |
Clave InChI |
QTWDOYUVLADXSW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


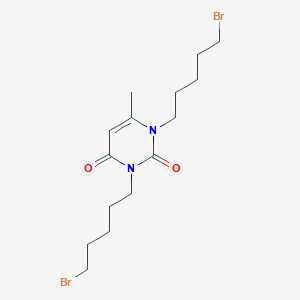

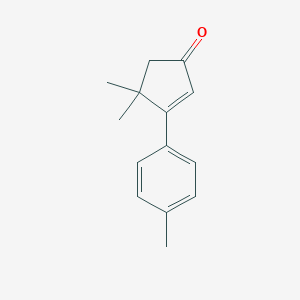

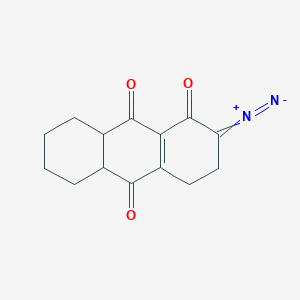


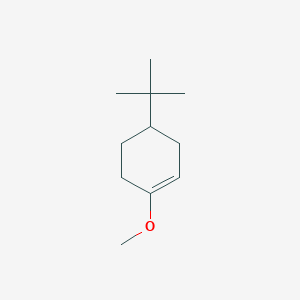
![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
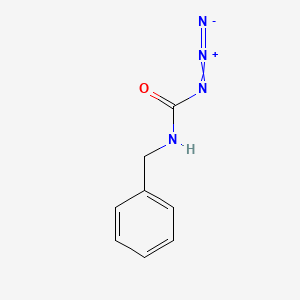
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
